Gaudichaudianic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gaudichaudianic Acid is a natural product found in Piper gaudichaudianum and Piper with data available.
Scientific Research Applications
Trypanocidal Activity
Gaudichaudianic acid has been identified as a potent compound against the Y-strain of Trypanosoma cruzi, a parasite responsible for Chagas disease. This compound is biosynthesized in both seedlings and adult plants of Piper gaudichaudianum. Intriguingly, the racemic mixture of gaudichaudianic acid exhibits a synergistic effect, showing greater activity against Trypanosoma cruzi than individual enantiomers (Batista et al., 2011).
Biosynthetic Pathways
Research into the biosynthetic origins of gaudichaudianic acid in Piper gaudichaudianum indicates the involvement of both mevalonic acid and 2-C-methyl-D-erythritol-4-phosphate pathways. These pathways contribute to the formation of its unique chemical structure, which includes dimethylallyl- and geranyl-derived moieties (Lopes et al., 2007).
Chemical Variability and Age-Dependent Changes
A study on Piper gaudichaudianum revealed significant chemical variability in its compounds based on the age of the plant. Gaudichaudianic acid was found to be the major compound in adult leaves but not in seedlings. The transition from seedling to adult plant is marked by a change from allylphenol to prenylated benzoic acid production (Gaia et al., 2014).
Insights into Biosynthesis
Transcriptomic investigations have provided insights into the complete biosynthetic pathway for gaudichaudianic acid. This pathway includes the steps that originate its precursor, p-hydroxybenzoic acid, and highlights the complexity of the secondary metabolism in Piper gaudichaudianum (Batista et al., 2017).
Antifungal Properties
Gaudichaudianic acid has shown promising antifungal activity against Cladosporium cladosporioides and C. sphaerospermum. This suggests potential applications of gaudichaudianic acid or its derivatives in combating fungal infections (Lago et al., 2004).
properties
Product Name |
Gaudichaudianic Acid |
---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(2S)-2-methyl-8-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |
InChI |
InChI=1S/C22H28O3/c1-15(2)7-6-11-22(5)12-10-18-14-19(21(23)24)13-17(20(18)25-22)9-8-16(3)4/h7-8,10,12-14H,6,9,11H2,1-5H3,(H,23,24)/t22-/m0/s1 |
InChI Key |
TXHBNVYFCZMCPB-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C |
synonyms |
gaudichaudianic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.